delta9(11)-Testosterone enanthate
Overview
Description
Delta-9-tetrahydrocannabinol (THC) is a cannabinoid known for its psychoactive effects . Testosterone enanthate is a synthetic form of testosterone, the primary male sex hormone .
Synthesis Analysis
Delta-9-THC can be synthesized from Δ8-THC . The synthesis of testosterone enanthate involves the reaction of testosterone with enanthic acid .Molecular Structure Analysis
Delta-9-THC and testosterone enanthate have different molecular structures. Delta-9-THC has a complex structure with multiple rings , while testosterone enanthate is a testosterone molecule with an enanthate ester attached .Chemical Reactions Analysis
Delta-9-THC can undergo various reactions, including oxidation and isomerization . Testosterone enanthate can undergo reactions typical of testosterone, such as reduction and aromatization .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structures. For example, delta-9-THC is a lipophilic molecule , and testosterone enanthate is an oil-soluble compound .Mechanism of Action
Target of Action
Delta9(11)-Testosterone enanthate, also known as Delta-11-Tetrahydrocannabinol (Delta-11-THC, Δ11-THC, Δ9(11)-THC), is a rare isomer of tetrahydrocannabinol . It primarily targets the Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors , which are G protein-coupled receptors expressed within and outside the brain . These receptors play a crucial role in various physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .
Mode of Action
This compound demonstrates its effects through weak partial agonist activity at CB1R and CB2R receptors . This interaction results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes . It has been suggested as an antagonist of the CB1 receptor in humans .
Biochemical Pathways
The compound affects the endocannabinoid system, which is widely distributed throughout the central and peripheral nervous system via the CB1 and CB2 receptors . The activation of these receptors by this compound can lead to various downstream effects, influencing numerous biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound and its metabolites in plasma and brain have been studied . Maximum plasma concentrations were achieved at different time points for males and females, while maximum brain concentrations were observed at 20 and 40 minutes for males and females, respectively .
Result of Action
The activation of CB1 and CB2 receptors by this compound leads to various molecular and cellular effects. It has been found to “significantly reduce” the effects of Δ9-THC . This suggests that it may have potential therapeutic applications, particularly in conditions where reducing the effects of Δ9-THC could be beneficial .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (smoking, oral ingestion, etc.) can impact its bioavailability and subsequent effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQRXWCRVQXTO-QAXGJQJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119698-27-0 | |
Record name | delta9(11)-Testosterone enanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119698270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.9(11)-TESTOSTERONE ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N080585M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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